N-cyclopentyl-4-ethoxy-3-nitrobenzamide
Description
N-cyclopentyl-4-ethoxy-3-nitrobenzamide is a benzamide derivative characterized by a cyclopentyl group attached to the amide nitrogen, an ethoxy substituent at the para position (C4), and a nitro group at the meta position (C3) of the benzoyl ring.
Properties
Molecular Formula |
C14H18N2O4 |
|---|---|
Molecular Weight |
278.3g/mol |
IUPAC Name |
N-cyclopentyl-4-ethoxy-3-nitrobenzamide |
InChI |
InChI=1S/C14H18N2O4/c1-2-20-13-8-7-10(9-12(13)16(18)19)14(17)15-11-5-3-4-6-11/h7-9,11H,2-6H2,1H3,(H,15,17) |
InChI Key |
STYWSJOIKFTBOY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2CCCC2)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2CCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Nitro Group Position : The meta-nitro group in this compound contrasts with para-nitro substituents in analogs like N-(3-chlorophenethyl)-4-nitrobenzamide. This positional difference may alter electronic effects (e.g., electron-withdrawing strength) and intermolecular interactions .
- Ethoxy vs. Chloro/Methoxy : The ethoxy group at C4 could enhance solubility in polar solvents compared to chloro (N-(3-chlorophenethyl)-4-nitrobenzamide) or methoxy groups (N-(2-methoxyethyl)-4-methylbenzamide) .
- Cyclopentyl vs.
Spectroscopic and Crystallographic Comparisons
- NMR Data : While 1H NMR for N,N-dimethyl-4-nitrobenzamide (3p) shows aromatic proton shifts at δ 8.3–7.8 ppm , the ethoxy group in this compound would likely produce distinct signals (e.g., δ 1.3–1.5 ppm for CH3 in ethoxy).
- Crystallography : The planar benzamide core observed in 4-Nitro-N-(3-nitrophenyl)benzamide suggests that this compound may adopt a similar conformation, though the cyclopentyl group could disrupt crystal packing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
